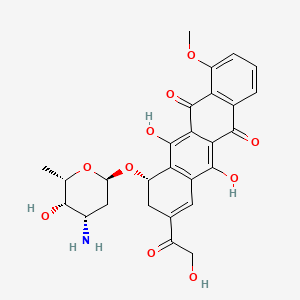

9,10-Anhydroadriamycin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex molecules like 9,10-Anhydroadriamycin often involves multiple steps, including the formation of key intermediates and the use of catalytic processes to achieve desired structural features. Total synthesis efforts for related compounds, such as vancomycin-related glycopeptide antibiotics, showcase the intricate strategies employed to construct complex molecular architectures from simpler starting materials. These syntheses highlight the evolution of organic synthesis techniques, enabling the preparation of molecules with significant structural changes and the potential for improved therapeutic properties (Okano, Isley, & Boger, 2017).

Molecular Structure Analysis

The molecular structure of compounds like this compound is critical to their function and potential applications. Structural analysis often involves techniques such as NMR, X-ray crystallography, and computational modeling to elucidate the arrangement of atoms within the molecule. These analyses provide insights into the molecule's conformation, stereochemistry, and electronic properties, which are crucial for understanding its reactivity and interactions with biological targets.

Chemical Reactions and Properties

Chemical properties of complex molecules are governed by their functional groups and molecular structure. Reactions involving this compound would likely focus on its core structure's modification or the addition of functional groups to enhance its biological activity. The literature on related compounds, such as the synthesis and bioactivity of marine cyclopeptides demonstrating anti-malaria and anti-tuberculosis activity, sheds light on the types of chemical reactions that can modify complex molecules to achieve desired properties (Kazmaier & Junk, 2021).

Applications De Recherche Scientifique

Activité Antimicrobienne

9,10-Anhydroadriamycin : et ses dérivés ont montré des résultats prometteurs dans la lutte contre les infections microbiennes. Des études ont démontré que ces composés présentent une activité antibactérienne contre Mycobacterium luteum et une activité antifongique contre Aspergillus niger et Candida tenuis. Ceci suggère un potentiel pour le développement de nouveaux agents antimicrobiens .

Applications Antitumorales

Les propriétés antitumorales des dérivés de This compound constituent un domaine de recherche important. L'interaction de ces composés avec divers acides aminés a conduit à la synthèse de nouveaux dérivés présentant des activités antitumorales potentielles, nécessitant des recherches supplémentaires sur leur efficacité contre les cellules cancéreuses .

Propriétés Antioxydantes

Les actions antioxydantes des dérivés de This compound constituent un autre domaine d'intérêt. La capacité de ces composés à inhiber le stress oxydatif peut être cruciale pour prévenir les dommages cellulaires et traiter les maladies associées au stress oxydatif .

Bio-imagerie

Des dérivés de This compound ont été utilisés en bio-imagerie en raison de leurs propriétés d'émission induite par l'agrégation (AIE). Ces composés ont montré d'excellentes performances dans des conditions physiologiques, ce qui les rend adaptés aux applications d'imagerie cellulaire .

Détection et Surveillance des Processus Biogéniques

Les propriétés luminescentes uniques des dérivés de This compound en font des candidats idéaux pour la détection et la surveillance des processus biogéniques. Leur capacité à effectuer une imagerie hautement sensible et non invasive est précieuse pour le suivi en temps réel des changements biologiques .

Dispositifs Optoélectroniques

L'application des dérivés de This compound dans les dispositifs optoélectroniques est basée sur leurs caractéristiques luminescentes. Ils sont étudiés pour une utilisation dans les diodes électroluminescentes organiques (OLED) en raison de leur potentiel pour surmonter l'extinction causée par l'agrégation, un problème courant dans ces dispositifs .

Mécanisme D'action

Target of Action

9,10-Anhydroadriamycin, also known as 9,10-Anhydro Doxorubicin , is an analog of Doxorubicin , a well-known anticancer drug. The primary target of this compound is likely to be similar to that of Doxorubicin, which is DNA . It intercalates into the DNA double helix, disrupting the DNA structure and inhibiting the process of replication and transcription .

Mode of Action

The compound interacts with its target, DNA, through a process known as intercalation . This involves the insertion of the planar anthracycline ring system of the compound between the base pairs of the DNA double helix . This disrupts the normal functioning of the DNA, leading to inhibition of essential processes such as DNA replication and transcription .

In addition to DNA intercalation, this compound may also exert its effects through other mechanisms, including the generation of reactive oxygen species through one-electron reduction, generation of alkylating species through two-electron reduction, stabilization of topoisomerase II/DNA cleavable complexes, and damage to the plasma membrane .

Biochemical Pathways

Given its similarity to doxorubicin, it is likely to affect pathways related to dna replication and transcription, as well as those involving reactive oxygen species and topoisomerase ii .

Result of Action

The molecular and cellular effects of this compound’s action are likely to include disruption of DNA structure, inhibition of DNA replication and transcription, generation of reactive oxygen species, and potential damage to the plasma membrane . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Propriétés

IUPAC Name |

(7S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,11-dihydroxy-9-(2-hydroxyacetyl)-4-methoxy-7,8-dihydrotetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO10/c1-10-23(31)14(28)8-18(37-10)38-17-7-11(15(30)9-29)6-13-20(17)27(35)22-21(25(13)33)24(32)12-4-3-5-16(36-2)19(12)26(22)34/h3-6,10,14,17-18,23,29,31,33,35H,7-9,28H2,1-2H3/t10-,14-,17-,18-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZRKCZTDXRJOT-DYOIPSMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC(=CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)C(=O)CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201001687 | |

| Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80996-23-2 | |

| Record name | 9,10-Anhydroadriamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080996232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,12-Dihydroxy-3-(hydroxyacetyl)-10-methoxy-6,11-dioxo-1,2,6,11-tetrahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201001687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

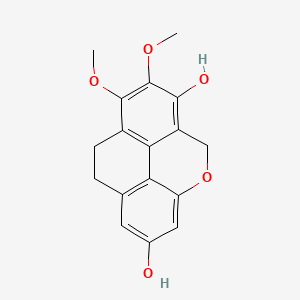

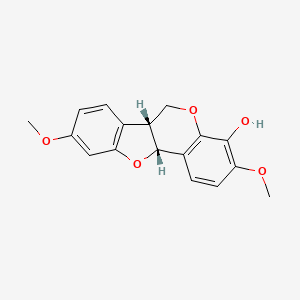

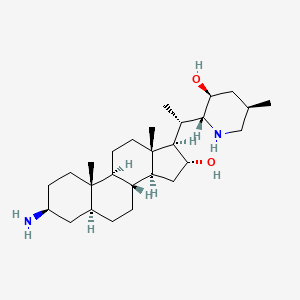

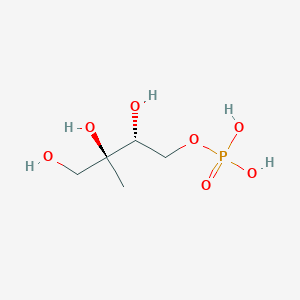

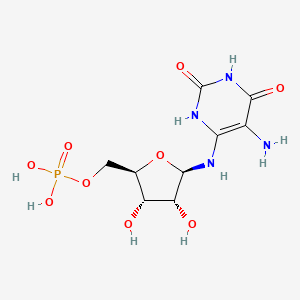

Feasible Synthetic Routes

Q & A

Q1: How does the removal of the tertiary alcohol group at the 9-position of adriamycin affect its antitumor activity?

A: Research indicates that the tertiary alcohol function at the 9-position of adriamycin plays a crucial role in its antitumor activity. [] The study compared the activity of adriamycin and its 9,10-anhydro derivative against human lymphoblastic leukemic cells (CCRF-CEM) in vitro. The results showed that 9,10-anhydroadriamycin was significantly less potent than adriamycin in inhibiting the growth of these cancer cells. This suggests that the absence of the tertiary alcohol at the 9-position significantly diminishes the compound's ability to effectively target and inhibit cancer cell growth. []

Q2: What is the significance of synthesizing this compound and related compounds in antitumor drug research?

A: The synthesis of this compound and related compounds, like 9,10-anhydrodaunorubicin, provides valuable insights into the structure-activity relationship of anthracycline antibiotics. [] By systematically modifying the structure of known antitumor agents and evaluating their biological activity, researchers can pinpoint the specific functional groups crucial for their efficacy. This knowledge is essential for developing new anthracycline derivatives with improved potency, selectivity, and potentially reduced toxicity. Furthermore, understanding the impact of structural changes on activity can offer insights into the mechanism of action of these drugs and contribute to the development of novel therapeutic strategies. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1213913.png)